molecular formula C16H11ClO2 B5592216 2-(2-chlorophenyl)-6-methyl-4H-chromen-4-one CAS No. 89112-88-9

2-(2-chlorophenyl)-6-methyl-4H-chromen-4-one

Cat. No. B5592216
CAS RN: 89112-88-9
M. Wt: 270.71 g/mol
InChI Key: OUZCZZYDKJMPPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen-4-one derivatives, including 2-(2-Chlorophenyl)-6-methyl-4H-chromen-4-one, often involves strategies such as cyclization reactions and the Knoevenagel condensation. For instance, novel synthesis methods have been developed via multi-component reactions under mild conditions, enabling the formation of chromen-4-one derivatives efficiently (Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is characterized by X-ray crystallography, revealing details about their crystalline form and intermolecular interactions. For example, studies have shown the crystal structure of similar compounds, elucidating their monoclinic crystal system and the presence of intramolecular hydrogen bonding, which plays a crucial role in stabilizing the molecular structure (Singh et al., 2011).

Chemical Reactions and Properties

Chromen-4-one derivatives undergo various chemical reactions, including photocyclisation, which leads to the formation of complex structures through intramolecular hydrogen abstraction. Such reactions demonstrate the compound's reactivity and the influence of substituents on its chemical behavior (Kamboj et al., 2012).

Scientific Research Applications

Structural Analysis and Synthesis

  • The study of crystal structures of chromen-4-one derivatives, similar to 2-(2-chlorophenyl)-6-methyl-4H-chromen-4-one, provides insights into their molecular arrangements and interactions. For example, the crystal structure of a related compound showed specific p-p stacking and linear chain formation in its crystallographic structure (Manolov, Morgenstern, & Hegetschweiler, 2012).
  • Synthesis techniques for chromen-4-one derivatives have been explored, such as the efficient synthesis of polyhydroxylated 2,3-diaryl-9H-xanthen-9-ones starting from compounds like 3-bromo-2-methyl-4H-chromen-4-one (Santos, Silva, & Cavaleiro, 2009).

Medicinal Chemistry and Cytotoxicity

  • Chromen-4-one derivatives have been studied for their potential medicinal properties. For instance, 4‐aryl‐4H‐chromenes with a 2‐arylthiazol‐4‐yl moiety demonstrated potent cytotoxic activity against various cancer cell lines (Mahmoodi et al., 2010).
  • Another example is the study of 2-(4-Chlorophenyl)chromen-4-one, which has a synthetic flavonoid structure and forms dimers interconnected by weak Cl⋯Cl interactions, suggesting potential biological relevance (Singh, Singh, Agarwal, & Awasthi, 2011).

Photochemistry and Catalysis

  • Photocyclisation studies of chromen-4-one derivatives reveal their potential in forming tetracyclic compounds through intramolecular processes, indicating their usefulness in synthetic photochemistry (Kamboj, Sharma, Kumar, & Arora, 2012).
  • Choline hydroxide has been identified as an efficient catalyst for the synthesis of compounds like trans-2,3-dihydrofuro[3,2-c]Coumarins, starting from chromen-4-ones in aqueous mediums, showing the role of these compounds in sustainable chemistry applications (Salari, Mosslemin, & Hassanabadi, 2016).

properties

IUPAC Name

2-(2-chlorophenyl)-6-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO2/c1-10-6-7-15-12(8-10)14(18)9-16(19-15)11-4-2-3-5-13(11)17/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZCZZYDKJMPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351004
Record name 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89112-88-9
Record name 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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